ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
indole derivatives . Indoles are significant in natural products and drugs, playing essential roles in cell biology. Our focus here is on this specific indole derivative, which exhibits intriguing properties.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with acetophenone , which undergoes transformations to yield the desired product. The exact synthetic route may vary, but it typically includes reactions like Bartoli’s reaction and Heck coupling .
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic pathway. For instance, the Bartoli reaction often employs palladium catalysts and aryl bromides , while Heck coupling utilizes palladium(II) acetate and base . These reactions occur under controlled temperature and solvent conditions.
Industrial Production::
Chemical Reactions Analysis
Types of Reactions:: The compound can undergo various reactions, including oxidation , reduction , and substitution . These transformations modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Nucleophilic substitution reactions using , , or other nucleophiles.
Major Products:: The specific products formed depend on the reaction type. For example, oxidation may yield carboxylic acid derivatives , while reduction could lead to amines or alcohols .
Scientific Research Applications
Chemistry:: Researchers explore this compound’s reactivity, stability, and potential as a building block for novel materials.
Biology and Medicine::Anticancer Properties: Investigate its effects on cancer cells and potential as an antitumor agent.
Antimicrobial Activity: Assess its ability to combat microbes.
Drug Development: Explore modifications for drug design.
Pharmaceuticals: Potential use in drug formulations.
Agrochemicals: Investigate its role in crop protection.
Mechanism of Action
The compound likely interacts with specific molecular targets or cellular pathways . Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have information on exact similar compounds, researchers can compare its structure, reactivity, and biological properties with related indole derivatives.
Biological Activity
Ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H25N3O3S2 with a molecular weight of approximately 479.6 g/mol. The structural complexity includes various functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C25H25N3O3S2 |
Molecular Weight | 479.6 g/mol |
IUPAC Name | (5Z)-3-hexyl-5-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The thiazolidinylidene moiety plays a crucial role in the compound's ability to inhibit enzyme activity and modulate cellular responses.
Enzyme Inhibition
Research suggests that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are implicated in inflammatory processes. In vitro studies have demonstrated that derivatives of similar structures exhibit significant COX-II inhibitory activity, suggesting potential anti-inflammatory applications .
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown effectiveness against various bacterial strains .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Studies involving related thiazolidine-based compounds have demonstrated significant radical scavenging abilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to ethyl 1-{3...}. Notably:
- COX-II Inhibition : A study reported that a derivative exhibited an IC50 value of 0.52 μM against COX-II, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : Research on thiazolidine derivatives indicated that modifications to the phenoxy group significantly influenced antimicrobial activity against Gram-positive bacteria .
- Antioxidant Properties : Compounds with similar structural features demonstrated effective antioxidant activity through various assays, suggesting potential therapeutic benefits in oxidative stress-related conditions .
Summary of Findings
The biological activities of ethyl 1-{3...} suggest its potential as a multi-functional therapeutic agent. Its mechanisms of action include enzyme inhibition and antimicrobial effects, supported by various studies highlighting its efficacy against inflammation and microbial infections.
Properties
Molecular Formula |
C26H32N4O4S2 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H32N4O4S2/c1-3-5-6-8-14-30-24(32)20(36-26(30)35)17-19-22(27-21-10-7-9-13-29(21)23(19)31)28-15-11-18(12-16-28)25(33)34-4-2/h7,9-10,13,17-18H,3-6,8,11-12,14-16H2,1-2H3/b20-17- |
InChI Key |
OYXOGHPMHBJTHF-JZJYNLBNSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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